[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid: is a heterocyclic compound that features a pyrazole ring substituted with a 4-methylphenyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 216.236 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the acetic acid group. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The 4-methylphenyl group can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring and the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions that favor substitution reactions
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazole and phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as anti-inflammatory and antimicrobial agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a lead compound for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
- [3-(4-Fluorophenyl)-1H-pyrazol-1-yl]acetic acid
- [3-(4-Chlorophenyl)-1H-pyrazol-1-yl]acetic acid
- [3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]acetic acid
Comparison: Compared to its analogs, [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid exhibits unique properties due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity, stability, and bioactivity. For instance, the methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTYKOFIZWQPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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